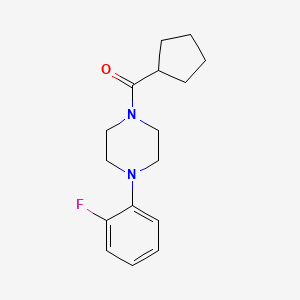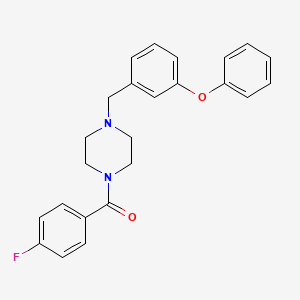![molecular formula C16H24N4O2 B6102538 2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)
2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanisms of action, and synthesis methods. In
Mecanismo De Acción
The mechanism of action of 2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit significant anticancer activity by inhibiting cancer cell growth and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments include its high potency and specificity for cancer cells, making it an effective tool for studying cancer cell growth and proliferation. However, the limitations of using this compound include its potential toxicity and the need for specific reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for the study of 2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One potential direction is the development of novel synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of more specific and potent analogs of this compound may lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves a series of chemical reactions. The starting material for the synthesis is 4-aminopyrimidine, which is reacted with 2-chloro-4-(1-methoxyacetyl)pyridine to form this compound. The reaction is carried out in the presence of a catalyst and under specific reaction conditions.
Aplicaciones Científicas De Investigación
2-{4-[1-(Methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-methoxy-1-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-22-12-15(21)20-10-5-14(11-20)13-3-8-19(9-4-13)16-17-6-2-7-18-16/h2,6-7,13-14H,3-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKWRSZRCGWWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dichloro-N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6102460.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)


![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)
![5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6102501.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)